molecular formula C19H25N5O2S B4368203 N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,5-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,5-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4368203
M. Wt: 387.5 g/mol
InChI Key: WLCOGRXCNIEOJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,5-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Chemical Reactions Analysis

Types of Reactions

N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,5-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, 1,3-dicarbonyl compounds, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N4-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,5-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,5-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethyl-N-(2-phenylethyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2S/c1-4-24-18(10-12-20-24)15-23(13-11-17-8-6-5-7-9-17)27(25,26)19-14-21-22(3)16(19)2/h5-10,12,14H,4,11,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCOGRXCNIEOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=C(N(N=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,5-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,5-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,5-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,5-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,5-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1,5-DIMETHYL-N~4~-PHENETHYL-1H-PYRAZOLE-4-SULFONAMIDE

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